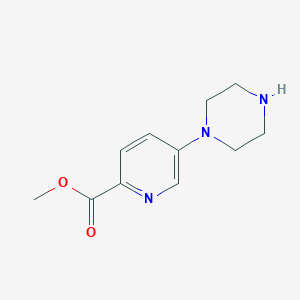

Methyl 5-(piperazin-1-yl)picolinate

Description

Significance of the Picolinate-Piperazine Scaffold in Synthetic Chemistry

The picolinate-piperazine scaffold is a privileged structure in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. The combination of the picolinic acid moiety, a derivative of pyridine (B92270), with the piperazine (B1678402) ring, a six-membered heterocycle containing two nitrogen atoms, gives rise to molecules with diverse pharmacological properties.

The piperazine ring is a particularly versatile component. ijrrjournal.com Its presence in a molecule can influence solubility, bioavailability, and receptor-binding affinity. mdpi.com The two nitrogen atoms in the piperazine ring allow for the introduction of various substituents, enabling chemists to fine-tune the properties of the final compound. researchgate.net This adaptability has led to the incorporation of the piperazine motif into a wide array of drugs targeting the central nervous system, including antipsychotics, antidepressants, and anxiolytics. researchgate.netnih.gov

Picolinic acid and its derivatives, on the other hand, are known to be involved in various biological processes and can act as chelating agents for metal ions. The combination of these two structural motifs in the picolinate-piperazine scaffold creates a platform for the design of novel compounds with potential applications in diverse areas of drug discovery.

Overview of Research Trajectories for Related Chemical Entities

Research into chemical entities related to Methyl 5-(piperazin-1-yl)picolinate has largely focused on the development of new therapeutic agents. For instance, derivatives of the picolinamide-piperazine structure have been investigated for their antidepressant-like activity, with studies suggesting their effects are mediated through interactions with the serotonergic system. nih.gov

The versatility of the piperazine scaffold is further demonstrated in the development of molecules with anticancer properties. For example, a complex derivative incorporating a piperazine moiety has been identified as a potent and orally bioavailable inhibitor of PI3K alpha, a key enzyme in a signaling pathway often dysregulated in cancer. nih.gov Similarly, novel vindoline-piperazine conjugates have shown significant antiproliferative effects in various human tumor cell lines. mdpi.com

Furthermore, the picolinate (B1231196) structure itself has been the subject of research. A study on methyl 5-((cinnamoyloxy)methyl)picolinate explored its potential in targeting multiple proteins involved in cardiovascular disease. nih.gov Other research has focused on the synthesis and biological activity of quinoline (B57606) derivatives containing a piperazine moiety, which have shown promising antibacterial activity. researchgate.net The development of small molecules based on a triazine-piperazine-triazine scaffold has also yielded a new class of antimicrobial agents with potent activity against multidrug-resistant bacteria. nih.gov

These diverse research trajectories underscore the broad potential of the picolinate and piperazine building blocks in the creation of novel and impactful chemical compounds.

Data Tables

Table 1: Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

|---|---|---|---|

| This compound | 1256817-89-6 | C11H15N3O2 | 221.26 |

| This compound hydrochloride | 2657754-17-9 | Not specified | Not specified |

| N-methyl-5-(piperazin-1-yl)picolinamide | 2259835-10-2 | C11H16N4O | 220.27 |

Data sourced from multiple chemical suppliers and databases. achemblock.comjiehuapharma.comcaerulumpharm.comnih.govbldpharm.com

Table 2: Investigated Therapeutic Areas of Picolinate and Piperazine Derivatives| Research Area | Compound/Scaffold | Key Findings |

|---|---|---|

| Antidepressant Activity | Picolinamide-piperazine derivatives | Demonstrated antidepressant-like effects in preclinical models, likely mediated by the serotonergic system. nih.gov |

| Anticancer Activity | Pyrrolo[2,1-f] caerulumpharm.comnih.govnih.govtriazine with piperazine | Identified a potent and selective PI3K alpha inhibitor for potential cancer treatment. nih.gov |

| Anticancer Activity | Vindoline-piperazine conjugates | Showed significant antiproliferative effects against various human tumor cell lines. mdpi.com |

| Cardiovascular Disease | Methyl 5-((cinnamoyloxy)methyl)picolinate | Investigated for its potential to target multiple proteins implicated in cardiovascular disease. nih.gov |

| Antimicrobial Activity | 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol derivatives | Exhibited good antibacterial activity against Gram-positive and Gram-negative bacteria. researchgate.net |

| Antimicrobial Activity | Triazine-piperazine-triazine scaffold | Developed a new class of antimicrobial agents effective against multidrug-resistant bacteria. nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 5-piperazin-1-ylpyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c1-16-11(15)10-3-2-9(8-13-10)14-6-4-12-5-7-14/h2-3,8,12H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHGHBLZARGEXAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=C(C=C1)N2CCNCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemo Transformations of Methyl 5 Piperazin 1 Yl Picolinate

Established Synthetic Routes for the Picolinate-Piperazine Core

The synthesis of the fundamental Methyl 5-(piperazin-1-yl)picolinate structure is primarily achieved through well-established organic chemistry reactions. These methods typically involve the coupling of a substituted picolinate (B1231196) with a piperazine (B1678402) derivative.

Nucleophilic Aromatic Substitution Approaches Utilizing Substituted Picolinates and Piperazine Derivatives

A cornerstone of synthetic strategies for this compound is the nucleophilic aromatic substitution (SNA) reaction. This approach typically involves the reaction of a methyl picolinate bearing a leaving group at the 5-position with piperazine. Halides, such as bromide, are common leaving groups in this context.

The reaction is often facilitated by a palladium catalyst, in a process known as the Buchwald-Hartwig amination. This cross-coupling reaction has become a powerful tool for the formation of carbon-nitrogen bonds. The general reaction scheme involves the palladium catalyst, a suitable phosphine (B1218219) ligand, and a base to facilitate the coupling of the aryl halide with the amine.

Table 1: Reaction Conditions for Buchwald-Hartwig Amination

| Parameter | Typical Conditions |

| Starting Material | Methyl 5-bromopicolinate |

| Reagent | Piperazine |

| Catalyst | Palladium source (e.g., Pd2(dba)3) |

| Ligand | Phosphine ligand (e.g., BINAP) |

| Base | Sodium tert-butoxide (NaOtBu) |

| Solvent | Toluene |

| Temperature | 80-100 °C |

While specific yields for the direct synthesis of this compound via this method are not extensively reported in readily available literature, the Buchwald-Hartwig amination is a robust and widely applicable method for the synthesis of aryl amines from aryl halides, suggesting its feasibility for this transformation. nih.gov

Multi-component Reaction Strategies for Picolinate Derivatives

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, offer an efficient alternative for the synthesis of complex molecules. While a specific MCR that directly yields this compound is not prominently documented, MCRs are employed in the synthesis of highly substituted piperidine (B6355638) and other heterocyclic scaffolds. researchgate.netnih.govrug.nl These strategies could potentially be adapted to incorporate the picolinate and piperazine moieties in a one-pot synthesis, offering advantages in terms of atom economy and reduced synthetic steps.

Novel Synthetic Approaches and Methodological Advancements

Research into novel synthetic methods continues to provide more efficient and environmentally friendly routes to valuable chemical entities. For the synthesis of picolinate and piperazine-containing structures, advancements in catalysis and reaction engineering are of particular interest. This includes the development of new catalyst systems for cross-coupling reactions with improved activity and selectivity, as well as the exploration of flow chemistry and microwave-assisted synthesis to accelerate reaction times and improve yields.

Derivatization and Functionalization Strategies of this compound

The presence of a secondary amine in the piperazine ring and a methyl ester in the picolinate moiety provides two key handles for further chemical modification of this compound.

Modification at the Piperazine Nitrogen

The secondary amine of the piperazine ring is a nucleophilic center that can readily undergo a variety of chemical transformations, allowing for the introduction of diverse functional groups.

N-Alkylation: The piperazine nitrogen can be alkylated using various alkyl halides in the presence of a base. acsgcipr.orgresearchgate.netorganic-chemistry.org This reaction introduces alkyl chains, which can be further functionalized.

N-Arylation: The piperazine nitrogen can also be arylated using aryl halides through palladium-catalyzed cross-coupling reactions, similar to the Buchwald-Hartwig amination. This allows for the introduction of various aryl and heteroaryl groups.

Acylation: Reaction with acyl chlorides or acid anhydrides leads to the formation of amides at the piperazine nitrogen. This is a common strategy to introduce a wide range of substituents.

Reductive Amination: The piperazine nitrogen can be functionalized via reductive amination with aldehydes or ketones. libretexts.orgnih.govorganic-chemistry.org This two-step, one-pot process involves the formation of an intermediate iminium ion, which is then reduced in situ to the corresponding tertiary amine. A common reducing agent for this transformation is sodium triacetoxyborohydride. nih.gov

Table 2: Examples of Derivatization at the Piperazine Nitrogen

| Reaction Type | Reagents and Conditions | Product Type |

| N-Alkylation | Alkyl halide, K2CO3, DMF | Methyl 5-(4-alkylpiperazin-1-yl)picolinate |

| N-Arylation | Aryl bromide, Pd catalyst, ligand, base | Methyl 5-(4-arylpiperazin-1-yl)picolinate |

| Acylation | Acyl chloride, triethylamine (B128534), CH2Cl2 | Methyl 5-(4-acylpiperazin-1-yl)picolinate |

| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)3, CH2Cl2 | Methyl 5-(4-alkylpiperazin-1-yl)picolinate |

Modification at the Picolinate Ester Group

The methyl ester group of the picolinate moiety can also be transformed into other functional groups, providing another avenue for derivatization.

Amide Formation: The methyl ester can be converted to an amide by reaction with a primary or secondary amine. researchgate.netgoogle.comnih.govrug.nl This reaction, often requiring elevated temperatures or the use of a catalyst, is a common method for the synthesis of picolinamide (B142947) derivatives. The resulting amides can possess different biological activities compared to the parent ester. Commercially available examples include N-Methyl-5-(piperazin-1-yl)picolinamide. nih.gov

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 5-(piperazin-1-yl)picolinic acid, under either acidic or basic conditions. nih.govpressbooks.puborganic-chemistry.orguomus.edu.iqyoutube.com The resulting carboxylic acid can then be used in a variety of subsequent reactions, such as further amide couplings using standard peptide coupling reagents.

Table 3: Examples of Derivatization at the Picolinate Ester Group

| Reaction Type | Reagents and Conditions | Product |

| Amide Formation | Amine, heat or catalyst | 5-(Piperazin-1-yl)picolinamide derivative |

| Hydrolysis | LiOH, H2O/THF or HCl (aq) | 5-(Piperazin-1-yl)picolinic acid |

Introduction of Diverse Chemical Moieties

The presence of a secondary amine in the piperazine ring of this compound offers a versatile handle for the introduction of a wide array of chemical moieties. This functionalization is typically achieved through N-alkylation and N-acylation reactions, allowing for the synthesis of a diverse library of derivatives with potentially varied physicochemical and biological properties.

N-Alkylation: The nucleophilic nitrogen of the piperazine ring can readily react with various alkylating agents to form new carbon-nitrogen bonds. This allows for the introduction of simple alkyl chains, as well as more complex cyclic and functionalized alkyl groups. For instance, derivatives such as 5-(4-Methylpiperazin-1-yl)picolinic acid have been synthesized, indicating the feasibility of introducing small alkyl groups like methyl. nih.gov The N-alkylation of piperazine derivatives can be achieved using various alkyl halides (chlorides, bromides, iodides) or other electrophiles. The reaction conditions can be tailored based on the reactivity of the specific alkylating agent.

N-Acylation: The piperazine nitrogen can also undergo acylation with a variety of acylating agents, such as acid chlorides, acid anhydrides, and activated esters. This reaction leads to the formation of amide linkages, introducing a range of functional groups. The synthesis of N-Methyl-5-(piperazin-1-yl)picolinamide from its corresponding picolinic acid suggests that the piperazine moiety is compatible with amide bond formation conditions. nih.govnih.gov This opens up possibilities for introducing a wide spectrum of acyl groups, including those with aromatic, heteroaromatic, or other functionalized backbones.

The table below illustrates the types of chemical moieties that can be introduced onto the piperazine ring of this compound, along with examples of the reagents that could be employed.

| Reaction Type | Moiety to be Introduced | Example Reagent Class |

| N-Alkylation | Methyl | Methyl iodide, Dimethyl sulfate |

| N-Alkylation | Ethyl | Ethyl bromide, Ethyl triflate |

| N-Alkylation | Benzyl | Benzyl chloride, Benzyl bromide |

| N-Alkylation | Substituted Aryl/Heteroaryl | Substituted aryl/heteroaryl halides (in presence of a catalyst) |

| N-Acylation | Acetyl | Acetic anhydride (B1165640), Acetyl chloride |

| N-Acylation | Benzoyl | Benzoyl chloride, Benzoic anhydride |

| N-Acylation | Sulfonyl | Sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) |

Green Chemistry Principles in the Synthesis of this compound and its Derivatives

The application of green chemistry principles to the synthesis of pharmaceutical intermediates like this compound is crucial for developing sustainable and environmentally benign manufacturing processes. Key areas of focus include maximizing atom economy, reducing the use of protecting groups and derivatives, employing safer solvents, and improving energy efficiency.

Atom Economy Maximization

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. In the context of synthesizing this compound, this principle would favor addition reactions over substitution reactions, as the former inherently have a higher atom economy. While specific literature on the atom economy of this particular synthesis is scarce, general strategies for synthesizing picolinates and piperazine derivatives can be assessed. For example, a multi-component reaction for the synthesis of picolinate derivatives has been reported, which is a strategy that often leads to higher atom economy by combining multiple starting materials in a single step. rsc.org

Reduction of Derivatives and Protecting Groups

A greener approach would involve the development of synthetic routes that avoid the need for protecting groups altogether. This could potentially be achieved through the selective functionalization of a precursor molecule under carefully controlled reaction conditions. For instance, a process that directly couples a piperazine-containing nucleophile with a picolinate precursor without the need for protection/deprotection steps would be a significant improvement in terms of green chemistry.

Use of Safer Solvents and Auxiliaries

The choice of solvents plays a critical role in the environmental impact of a synthetic process. Traditional organic solvents are often volatile, flammable, and toxic. Green chemistry encourages the use of safer alternatives, such as water, supercritical fluids, or bio-derived solvents like sunflower oil and castor oil, which have been explored for the recovery of picolinic acid. acs.org In the context of the esterification of picolinic acid to its methyl ester, the use of greener solvents is an important consideration. While many esterification procedures use the alcohol reactant (in this case, methanol) as the solvent, which can be a relatively green option, other steps in the synthesis may employ less desirable solvents. Research into performing such syntheses in greener solvent systems is an active area of investigation.

Energy Efficiency in Synthetic Protocols

Energy consumption is another important aspect of green chemistry. Synthetic protocols that can be performed at ambient temperature and pressure are generally more energy-efficient than those requiring high temperatures and pressures. Microwave-assisted synthesis is one technique that can often reduce reaction times and energy consumption. nih.gov For the esterification step, the use of highly active catalysts that allow the reaction to proceed under milder conditions can significantly improve energy efficiency. For example, the use of solid acid catalysts like Dowex H+ resin has been shown to be an energy-efficient method for esterification. nih.gov

The following table summarizes the application of green chemistry principles to the synthesis of picolinate esters and related compounds.

| Green Chemistry Principle | Application in Picolinate/Piperazine Synthesis | Potential Improvement for this compound Synthesis |

| Atom Economy | Utilization of multi-component reactions for picolinate synthesis. rsc.org | Development of a convergent synthesis that maximizes the incorporation of starting material atoms into the final product. |

| Reduction of Derivatives | Use of Boc protecting groups is common but not ideal. | A synthetic route that avoids the need for piperazine protection through selective reaction conditions. |

| Safer Solvents | Use of natural non-toxic solvents for picolinic acid recovery. acs.org | Performing the entire synthetic sequence in greener solvents like water, ethanol, or other bio-derived solvents. |

| Energy Efficiency | Microwave-assisted synthesis of piperazine derivatives. nih.gov | Employing highly active catalysts for esterification at or near room temperature to reduce energy input. nih.govmdpi.com |

Chemical Reactivity and Reaction Mechanisms of Methyl 5 Piperazin 1 Yl Picolinate

Investigation of Reaction Mechanisms Involving the Piperazine (B1678402) Moiety

The piperazine moiety, a six-membered heterocyclic ring containing two nitrogen atoms, is a key locus of reactivity in Methyl 5-(piperazin-1-yl)picolinate. The secondary amine group is nucleophilic and readily participates in a range of chemical transformations.

N-Alkylation and N-Acylation: The lone pair of electrons on the secondary nitrogen atom of the piperazine ring makes it susceptible to electrophilic attack. This facilitates N-alkylation reactions with various alkyl halides and N-acylation reactions with acyl chlorides or anhydrides. These reactions are fundamental in diversifying the structure of the molecule, allowing for the introduction of a wide array of functional groups. The reaction conditions for these transformations typically involve the use of a base to deprotonate the piperazine nitrogen, thereby increasing its nucleophilicity.

Exploration of Reaction Mechanisms Involving the Picolinate (B1231196) Ester

The picolinate ester functionality, specifically the methyl ester group, provides another avenue for chemical modification.

Hydrolysis: The ester group can undergo hydrolysis, a reaction that involves the cleavage of the ester bond to yield a carboxylic acid and an alcohol. libretexts.orgchemguide.co.uk This reaction can be catalyzed by either acids or bases. libretexts.orglibretexts.org

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and an excess of water, the reaction is reversible and typically requires heating to proceed. libretexts.orglibretexts.org

Base-Catalyzed Hydrolysis (Saponification): Using a base, such as sodium hydroxide, results in an irreversible reaction that goes to completion, yielding the carboxylate salt and methanol. chemguide.co.uk This method is often preferred for its efficiency.

Reactivity Profiling in Various Chemical Environments

The reactivity of this compound is influenced by the surrounding chemical environment, particularly the pH.

Studies of Intermolecular Interactions and Complex Formation

The presence of nitrogen and oxygen atoms with lone pairs of electrons makes this compound an excellent candidate for forming intermolecular interactions, such as hydrogen bonds, and for acting as a ligand in the formation of metal complexes. nih.govunimi.it

Hydrogen Bonding: The nitrogen atoms of the piperazine ring and the pyridine (B92270) ring, as well as the oxygen atoms of the ester group, can act as hydrogen bond acceptors. The N-H group of the piperazine can act as a hydrogen bond donor. These interactions play a crucial role in the solid-state structure and the interaction of the molecule with its environment.

Computational Chemistry and Theoretical Characterization of Methyl 5 Piperazin 1 Yl Picolinate

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful and versatile computational tool for the study of molecular systems. By approximating the many-body electronic Schrödinger equation with functionals of the electron density, DFT offers a balance between accuracy and computational cost, making it well-suited for the analysis of medium-sized organic molecules like methyl 5-(piperazin-1-yl)picolinate.

The first step in the theoretical characterization of this compound involves the optimization of its molecular geometry. This process seeks to find the lowest energy conformation of the molecule, which corresponds to its most stable three-dimensional structure. Using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-311G++(d,p)), the positions of all atoms are iteratively adjusted until a minimum on the potential energy surface is located. nih.gov

The optimized geometry reveals key structural parameters, including bond lengths, bond angles, and dihedral angles. For this compound, the planarity of the pyridine (B92270) ring is a critical feature, while the piperazine (B1678402) ring typically adopts a stable chair conformation. The orientation of the methyl picolinate (B1231196) group relative to the piperazine and pyridine rings is also determined during optimization.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value |

| Bond Length (Å) | C(pyridine) | N(piperazine) | ~1.38 | |

| Bond Length (Å) | C(carbonyl) | O(ester) | ~1.35 | |

| Bond Angle (°) | C(pyridine) | N(piperazine) | C(piperazine) | ~120 |

| Dihedral Angle (°) | C(pyridine) | C(pyridine) | C(ester) | O(ester) |

Note: The values in this table are illustrative and represent typical bond lengths and angles for similar molecular fragments. Actual values would be obtained from specific DFT calculations.

Electronic structure calculations, performed on the optimized geometry, provide a wealth of information about the distribution of electrons within the molecule. These calculations yield the total electronic energy, the molecular orbitals, and the electron density distribution, which are fundamental to understanding the molecule's reactivity and properties.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital devoid of electrons, acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and electronic transport properties. nih.govnih.gov

For this compound, the HOMO is typically localized on the electron-rich piperazine ring and the nitrogen atom of the pyridine ring, indicating that these are the most probable sites for electrophilic attack. Conversely, the LUMO is generally distributed over the electron-deficient pyridine ring and the carbonyl group of the methyl ester, suggesting these as likely sites for nucleophilic attack. A smaller HOMO-LUMO gap implies a more reactive molecule that is more readily polarizable. nih.gov

| Orbital | Energy (eV) | Description |

| HOMO | -6.5 | Primarily located on the piperazine and pyridine nitrogen atoms. |

| LUMO | -1.2 | Distributed across the pyridine ring and carbonyl group. |

| HOMO-LUMO Gap | 5.3 | Indicates moderate chemical reactivity and stability. |

Note: The energy values are illustrative and would be determined from specific DFT calculations.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying the electrophilic and nucleophilic sites within a molecule and for understanding intermolecular interactions. nih.gov The MEP map is color-coded, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue representing regions of low electron density (positive potential, susceptible to nucleophilic attack). Green and yellow areas denote regions of intermediate potential.

In the MEP map of this compound, the most negative potential (red) is expected to be localized around the nitrogen atoms of the pyridine and piperazine rings, as well as the oxygen atoms of the ester group, confirming their nucleophilic character. The most positive potential (blue) is likely to be found on the hydrogen atoms attached to the piperazine nitrogen and the carbon atoms of the pyridine ring, highlighting their electrophilic nature. nih.govnih.gov

DFT calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data to validate the computed structure.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, within the framework of DFT, is commonly used to calculate the nuclear magnetic resonance (NMR) chemical shifts (δ) of ¹H and ¹³C atoms. researchgate.net The predicted chemical shifts for the protons and carbons in this compound would be compared to experimental spectra to confirm the molecular structure. For instance, the protons on the aromatic pyridine ring would appear in the downfield region, while the protons of the piperazine and methyl groups would be found in the upfield region of the ¹H NMR spectrum.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis) of molecules. nih.gov This method calculates the excitation energies and oscillator strengths of electronic transitions from the ground state to various excited states. For this compound, the UV-Vis spectrum is expected to show characteristic π→π* and n→π* transitions associated with the aromatic pyridine ring and the carbonyl group. The calculated maximum absorption wavelengths (λ_max) can be correlated with experimental measurements. nih.gov

DFT calculations can also be used to determine various thermochemical properties of this compound, such as the standard enthalpy of formation (ΔHf°), entropy (S°), and Gibbs free energy (G°). nih.govmdpi.com These properties are crucial for understanding the stability of the molecule and the thermodynamics of reactions in which it may participate. By calculating the energies of reactants, transition states, and products, DFT can be used to elucidate reaction mechanisms and predict reaction rates and equilibrium constants.

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a molecule at its minimum energy state, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes, solvent effects, and interactions with other molecules. polyu.edu.hk

An MD simulation of this compound, typically in a solvent such as water, would provide insights into its flexibility and the dynamics of the piperazine ring, which can exist in different chair and boat conformations. The simulation would also reveal the nature of the interactions between the solute and solvent molecules, including the formation and breaking of hydrogen bonds. This information is particularly valuable for understanding how the molecule behaves in a biological environment, such as its interaction with a protein binding site.

Conformational Analysis of the Compound in Different Environments

The conformational landscape of this compound is primarily dictated by the flexibility of the piperazine ring and the rotational freedom of the substituents. The piperazine ring typically exists in a low-energy chair conformation to minimize steric strain. However, other conformations such as the boat and twist-boat are also possible, though generally at a higher energy cost. The presence of the picolinate substituent on one of the nitrogen atoms can influence the equilibrium between these conformations.

In different solvent environments, the conformational preferences of this compound can shift. In a non-polar solvent, intramolecular hydrogen bonding between the second piperazine nitrogen and the ester or pyridine functionalities might stabilize certain conformations. Conversely, in a polar protic solvent, intermolecular hydrogen bonding with solvent molecules would be more prevalent, potentially favoring a more extended conformation.

Computational methods like molecular mechanics and density functional theory (DFT) are instrumental in exploring these conformational possibilities. By calculating the potential energy surface of the molecule, the relative energies of different conformers can be determined, and the most stable structures can be identified. For instance, studies on similar N-substituted piperidine (B6355638) molecules have shown that the energy difference between chair and twist conformers can be on the order of a few kcal/mol. rsc.org

To illustrate the potential conformational isomers of this compound, a table of hypothetical relative energies is presented below. These values are illustrative and would require specific calculations for this molecule.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) |

| Chair (equatorial substituent) | 0.0 | N1-C2-C3-N4: ~55, C2-N1-C(picolinate)-C(pyridine): ~180 |

| Chair (axial substituent) | 2.5 | N1-C2-C3-N4: ~55, C2-N1-C(picolinate)-C(pyridine): ~60 |

| Twist-Boat | 5.0 | N1-C2-C3-N4: variable, C2-N1-C(picolinate)-C(pyridine): variable |

| Boat | 7.0 | N1-C2-C3-N4: ~0, C2-N1-C(picolinate)-C(pyridine): variable |

This table is illustrative and based on general principles of piperazine conformational analysis.

Ligand-Protein Interaction Simulations (Non-Clinical Context)

Molecular dynamics (MD) simulations are a powerful computational tool to study the dynamic interactions between a ligand, such as this compound, and a protein. nih.gov These simulations can provide atomic-level insights into the binding process, the stability of the ligand-protein complex, and the specific interactions that govern binding affinity. nih.gov

In a hypothetical non-clinical context, one could simulate the interaction of this compound with a model protein to understand its binding mode. The picolinate moiety, with its aromatic ring and ester group, could participate in various interactions. The pyridine ring can engage in π-π stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan in the protein's binding pocket. The nitrogen atom in the pyridine ring and the carbonyl oxygen of the ester group can act as hydrogen bond acceptors.

A typical MD simulation would involve placing the ligand in the binding site of the protein, solvating the system with water molecules, and then simulating the trajectory of all atoms over time. Analysis of these trajectories can reveal key information, as summarized in the following table.

| Interaction Type | Potential Interacting Groups on Ligand | Potential Interacting Protein Residues |

| Hydrogen Bonding | Piperazine N-H, Pyridine N, Ester C=O | Asp, Glu, Ser, Thr, Asn, Gln |

| π-π Stacking | Pyridine ring | Phe, Tyr, Trp |

| Hydrophobic Interactions | Piperazine C-H bonds | Ala, Val, Leu, Ile |

| Salt Bridge | Protonated Piperazine N | Asp, Glu |

Quantum Chemical Calculations for Mechanistic Insights

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules. jksus.org For this compound, these calculations can provide a deeper understanding of its chemical properties and potential reaction mechanisms in a non-clinical setting.

Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more likely to be reactive.

The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the nitrogen atoms and the carbonyl oxygen are expected to be nucleophilic sites, while the piperazine N-H and aromatic C-H protons are potential electrophilic sites.

The following table presents hypothetical values for some quantum chemical descriptors of this compound, based on calculations performed on similar molecules. jksus.org

| Quantum Chemical Descriptor | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | -1.2 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and stability. |

| Dipole Moment | 3.2 D | Measures the overall polarity of the molecule. |

Structure-Activity Relationship (SAR) through Computational Modeling (Non-Clinical Biological Systems)

Computational modeling plays a pivotal role in understanding the structure-activity relationship (SAR) of a series of compounds. For this compound, a hypothetical SAR study could explore how modifications to its chemical structure affect its interaction with a non-clinical biological target, such as a specific enzyme or receptor.

Using techniques like quantitative structure-activity relationship (QSAR) modeling, a correlation can be established between the structural features of a molecule and its biological activity. This involves calculating a set of molecular descriptors for a series of related compounds and then using statistical methods to build a predictive model.

For this compound, a hypothetical SAR study could investigate the following modifications:

Substitution on the piperazine ring: Introducing different substituents on the second nitrogen of the piperazine ring could modulate the molecule's polarity, size, and hydrogen bonding capacity.

Modification of the picolinate ester: Changing the methyl ester to other esters (e.g., ethyl, propyl) or to an amide could alter the molecule's solubility and electronic properties.

Substitution on the pyridine ring: Adding substituents to the pyridine ring could influence its electronic nature and steric profile, affecting its ability to interact with the target protein.

The following table outlines a hypothetical SAR study for this compound derivatives.

| Modification | Rationale | Predicted Effect on Binding Affinity (Hypothetical) |

| Replace piperazine with a smaller cyclic amine (e.g., piperidine) | Probes the importance of the second nitrogen atom for binding. | Decrease, if the second nitrogen is involved in a key hydrogen bond. |

| Add a methyl group to the second piperazine nitrogen | Increases lipophilicity and steric bulk. | Could increase or decrease, depending on the size and nature of the binding pocket. |

| Convert the methyl ester to a carboxylic acid | Increases polarity and introduces a strong hydrogen bond donor/acceptor. | Increase, if the binding pocket has a corresponding basic residue. |

| Introduce a chlorine atom on the pyridine ring | Alters the electronic properties and introduces a potential halogen bond donor. | Could increase affinity through favorable interactions. |

Applications in Chemical Biology and Advanced Materials Science

Methyl 5-(piperazin-1-yl)picolinate as a Synthetic Building Block for Complex Molecules

The inherent reactivity and functionality of this compound position it as a key starting material for the construction of a diverse array of more elaborate chemical structures. The piperazine (B1678402) and picolinate (B1231196) moieties offer multiple sites for chemical modification, allowing for the systematic elaboration of the core scaffold.

The piperazine and pyridine (B92270) rings within this compound are fundamental heterocyclic structures in medicinal chemistry. The secondary amine of the piperazine ring is nucleophilic and can readily participate in reactions to form new carbon-nitrogen or heteroatom-nitrogen bonds. This reactivity is frequently exploited in the synthesis of more complex heterocyclic systems. For instance, the piperazine nitrogen can be acylated, alkylated, or used in transition metal-catalyzed cross-coupling reactions to introduce a wide variety of substituents.

Furthermore, the pyridine ring can be functionalized through electrophilic or nucleophilic aromatic substitution reactions, although the existing substituents will influence the position and feasibility of such transformations. The methyl ester of the picolinate group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or it can be reduced to an alcohol, providing further opportunities for derivatization. These transformations allow for the incorporation of the piperazinyl-picolinate framework into larger, more complex molecules with potential applications in various areas of chemical research.

The structural attributes of this compound make it an ideal scaffold for the development of combinatorial libraries. In combinatorial chemistry, a core structure (scaffold) is systematically decorated with a variety of chemical building blocks to generate a large collection of related compounds. The presence of two distinct and reactive sites on this compound—the secondary amine of the piperazine and the modifiable picolinate group—allows for a divergent synthetic approach.

For example, a library of compounds can be generated by reacting the piperazine nitrogen with a diverse set of carboxylic acids to create a library of amides. Subsequently, or in parallel, the methyl ester can be converted to other functional groups, which are then further reacted. This parallel synthesis approach enables the rapid generation of hundreds or thousands of compounds. mdpi.comresearchgate.net Such libraries are invaluable for screening against biological targets to identify new lead compounds in drug discovery or for discovering materials with novel properties. The piperazine-tethered thiazole (B1198619) compounds are one such example of a library generated for antiplasmodial activity screening. mdpi.com Similarly, the 6-(piperazin-1-yl)-1,3,5-triazine scaffold has been identified as a promising starting point for the development of new anthelmintics. wellcomeopenresearch.org

Role as a Chemical Probe in Biological Systems (Non-Clinical Investigations)

Derivatives of this compound have been investigated as chemical probes to explore the function and behavior of biological systems at the molecular level. These non-clinical studies provide valuable insights into the interactions of small molecules with proteins and can help to elucidate the mechanisms of biological processes.

In vitro studies with compounds structurally related to this compound have revealed their ability to interact with a range of molecular targets, particularly G-protein coupled receptors (GPCRs) such as dopamine (B1211576) and serotonin (B10506) receptors. These receptors are crucial for neurotransmission and are implicated in a variety of neurological and psychiatric disorders. The piperazine-pyridine scaffold is a common motif in many centrally active agents.

The binding affinity of these compounds to their molecular targets is typically quantified by the inhibition constant (Ki), which represents the concentration of the compound required to occupy 50% of the receptors in a competitive binding assay. A lower Ki value indicates a higher binding affinity. The table below presents the binding affinities of a representative compound featuring the core piperazine-pyridine structure for various dopamine and serotonin receptor subtypes.

| Compound | Receptor Subtype | Ki (nM) |

| 1-(5-chloropyridin-2-yl)piperazine derivative | D₂ | 7.1 |

| D₃ | 3.2 | |

| D₄ | 4.5 | |

| 5-HT₁ₐ | 75.0 | |

| 5-HT₂ₐ | 9.2 | |

| 5-HT₂_c | 28.0 | |

| 5-HT₇ | 11.0 |

Data adapted from a study on structure-affinity relationships of piperazine-pyridine derivatives. The specific compound is a more complex derivative of the basic scaffold. nih.gov

These data demonstrate that modifications to the core structure can significantly influence binding affinity and selectivity for different receptor subtypes. nih.gov Such information is critical for the design of selective ligands to probe the function of individual receptors.

Compounds containing the piperazine-picolinate scaffold have also been explored as enzyme inhibitors. The mechanism by which a compound inhibits an enzyme can be elucidated through kinetic studies. The three primary modes of reversible inhibition are competitive, uncompetitive, and mixed.

Competitive inhibition: The inhibitor binds to the active site of the enzyme, preventing the substrate from binding. This type of inhibition can be overcome by increasing the substrate concentration.

Uncompetitive inhibition: The inhibitor binds only to the enzyme-substrate complex, preventing the conversion of the substrate to product.

Mixed inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both the binding of the substrate and the catalytic activity of the enzyme.

These mechanisms can be distinguished by analyzing the effect of the inhibitor on the Michaelis-Menten kinetics of the enzyme, often through graphical methods such as Lineweaver-Burk plots. nih.gov For example, in competitive inhibition, the apparent Michaelis constant (Km) increases, while the maximum velocity (Vmax) remains unchanged. In uncompetitive inhibition, both the apparent Km and Vmax decrease. In mixed inhibition, the apparent Km may increase or decrease, while the Vmax decreases. The determination of the inhibition mechanism provides valuable information about the binding site and mode of action of the inhibitor.

Beyond determining the equilibrium binding affinity (Ki), understanding the kinetics of how a compound binds to and dissociates from its receptor is crucial for a complete picture of its pharmacological profile in a non-clinical context. These kinetic parameters, the association rate constant (kon) and the dissociation rate constant (koff), determine the residence time of the compound on the receptor.

A long residence time (slow koff) can lead to a prolonged pharmacological effect. The study of receptor binding kinetics for piperazine derivatives has shown that structural modifications can significantly impact these parameters. For instance, two different piperazine derivatives, MM5 and MC1, both showed affinity for 5-HT1A receptors in vitro. However, their in vivo effects on serotonin release differed, which could be related to differences in their receptor binding kinetics. nih.gov MM5 acted as a typical 5-HT1A agonist, while MC1 displayed a more complex profile, suggesting potential differences in how it interacts with the receptor over time. nih.gov The detailed analysis of the binding kinetics of this compound derivatives would provide deeper insights into their potential as chemical probes and therapeutic agents.

Cellular Mechanistic Studies (Excluding Clinical Efficacy)

While direct cellular mechanistic studies on this compound are not extensively documented in publicly available literature, the broader class of piperazine-containing compounds has been the subject of significant research, offering insights into its potential cellular activities. The piperazine ring is a common scaffold in biologically active compounds, and its derivatives have been shown to elicit a range of cellular responses. nih.govresearchgate.net

Studies on various piperazine derivatives have demonstrated their potential to induce apoptosis, or programmed cell death, in cancer cells. nih.gov This process is crucial for maintaining tissue homeostasis and eliminating damaged or cancerous cells. The induction of apoptosis by certain piperazine compounds suggests that they may interact with key proteins in the apoptotic signaling pathways. nih.gov For instance, some piperazine-containing molecules have been observed to cause cell cycle arrest at different phases, such as G1 or G2, preventing cancer cells from proliferating. nih.gov

Furthermore, the cellular uptake and distribution of piperazine derivatives have been investigated, with some compounds showing good membrane permeability and the ability to disperse throughout the cell cytoplasm. mdpi.comacs.org This is a critical characteristic for any compound intended to have an intracellular target. The specific mechanisms by which this compound might be transported into cells and its subsequent subcellular localization would be crucial areas for future investigation to understand its potential biological effects.

Protein-Ligand Interaction Analysis (Structural Basis)

The picolinate portion of the molecule, a derivative of pyridine-2-carboxylic acid, also contributes significantly to binding. The pyridine ring can participate in aromatic stacking interactions with residues like tyrosine, phenylalanine, or tryptophan. The carboxylate group is a potent hydrogen bond acceptor and can also engage in ionic interactions with positively charged residues such as lysine (B10760008) or arginine.

Computational modeling and molecular docking are powerful tools to predict how this compound might bind to various protein targets. nih.govnanobioletters.com These studies can elucidate the likely binding modes, identify key interacting residues, and estimate the binding affinity. Such in silico analyses are invaluable for prioritizing potential protein targets for this compound and for guiding the design of future derivatives with enhanced potency and selectivity. researchgate.net

Applications in Material Science

The unique structural features of this compound, combining a versatile piperazine ring with a coordinating picolinate group, make it a promising building block in materials science.

Ligand in Coordination Chemistry and Metal Complex Formation

The piperazine and picolinate moieties of this compound provide multiple coordination sites, making it an excellent ligand for the formation of metal complexes and coordination polymers. chemscene.com The nitrogen atoms of the piperazine ring and the nitrogen and oxygen atoms of the picolinate group can all bind to metal ions. Piperazine itself is known to act as a flexible ligand that can bridge two different metal centers, leading to the formation of one, two, or three-dimensional coordination polymers. tandfonline.comtandfonline.comnih.gov

The structure of the resulting metal complex is influenced by the coordination preference of the metal ion and the conformation of the piperazine ring. For instance, with certain metal ions, the piperazine ring adopts a chair conformation to link metal centers, forming extended networks. tandfonline.comtandfonline.com The picolinate group can act as a chelating ligand, binding to a metal ion through both its nitrogen and oxygen atoms. The combination of these two coordinating groups in one molecule allows for the construction of complex and potentially functional materials. nih.gov These coordination polymers can exhibit interesting properties, such as photoluminescence, which arises from ligand-to-metal charge transfer. nih.gov

Integration into Polymeric Structures or Sensors

The functional groups of this compound allow for its integration into polymeric structures, imparting new functionalities to the resulting materials. The piperazine nitrogen atoms can be reacted with other monomers to form polyamides or other polymers. researchgate.netnih.gov Piperazine-functionalized polymers have been explored for a variety of applications, including as stimuli-responsive materials that change their properties in response to external factors like pH or temperature. researchgate.net

The incorporation of piperazine and picolinate moieties into polymers can create materials with specific recognition capabilities, making them suitable for use in chemical sensors. mdpi.commdpi.commdpi.commdpi.com For example, polymers functionalized with piperazine have been used to develop sensors for the detection of various analytes. nih.gov The nitrogen and oxygen atoms in the picolinate group can also serve as binding sites for metal ions or other target molecules. A polymer containing this compound could potentially be designed as a selective sensor where the binding of an analyte to the picolinate or piperazine group would trigger a detectable signal, such as a change in fluorescence or electrical conductivity. mdpi.com

Advanced Analytical Characterization Techniques

High-Resolution Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are indispensable for determining the intricate three-dimensional structure and electronic properties of Methyl 5-(piperazin-1-yl)picolinate.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for defining the precise connectivity and spatial arrangement of atoms within the this compound molecule. Both ¹H and ¹³C NMR spectra provide critical data for structural confirmation.

In ¹H NMR spectroscopy, the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants of the proton signals reveal the electronic environment and neighboring protons for each hydrogen atom in the molecule. For instance, the aromatic protons on the picolinate (B1231196) ring will appear in a distinct region of the spectrum compared to the aliphatic protons of the piperazine (B1678402) ring and the methyl ester group. rsc.orgchemicalbook.com

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. rsc.org The chemical shifts of the carbon signals indicate the type of carbon atom (e.g., aromatic, aliphatic, carbonyl), and techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH, CH₂, and CH₃ groups. The cis/trans isomerism of piperazine-containing polyamides can also be studied using ¹³C-NMR spectroscopy. researchgate.net

Table 1: Representative NMR Data for Substituted Piperazine and Picolinate Structures

| Nucleus | Chemical Shift Range (ppm) | Description |

| ¹H | 7.0 - 8.5 | Aromatic protons (picolinate ring) |

| ¹H | 3.0 - 4.0 | Piperazine ring protons (adjacent to nitrogen) |

| ¹H | 2.5 - 3.0 | Piperazine ring protons |

| ¹H | 3.8 - 4.0 | Methyl ester protons (-OCH₃) |

| ¹³C | 160 - 170 | Carbonyl carbon (ester) |

| ¹³C | 120 - 150 | Aromatic carbons (picolinate ring) |

| ¹³C | 40 - 55 | Piperazine ring carbons |

| ¹³C | 50 - 55 | Methyl ester carbon (-OCH₃) |

Note: The exact chemical shifts can vary depending on the solvent and the specific substitution pattern.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation patterns, which can further confirm its structure. The molecular formula of the compound is C11H15N3O2, corresponding to a molecular weight of 221.26 g/mol . jiehuapharma.com The hydrochloride salt has a formula of C11H16ClN3O2 and a formula weight of 257.72. achemblock.com

In techniques like Electrospray Ionization (ESI), the molecule is ionized, typically by protonation to form the [M+H]⁺ ion. nih.gov The mass-to-charge ratio (m/z) of this ion is then measured, providing the molecular weight. High-resolution mass spectrometry can determine the exact mass with high precision, allowing for the confirmation of the elemental composition. rsc.org

Collision-induced dissociation (CID) experiments can be performed to fragment the molecular ion. nih.gov The resulting fragment ions provide valuable information about the different structural components of the molecule. For piperazine derivatives, characteristic fragmentation patterns often involve the cleavage of the piperazine ring or the loss of substituents. researchgate.net For example, a common fragmentation pathway for piperazine-containing compounds is the neutral loss of the N-methylpiperazine moiety. researchgate.net

Table 2: Expected Mass Spectrometric Data for this compound

| Ion | m/z (calculated) | Description |

| [C11H15N3O2 + H]⁺ | 222.12 | Molecular ion (protonated) |

| Fragment ions | Varies | Result from cleavage of the piperazine ring, ester group, or other bonds. |

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound. The molecule absorbs infrared radiation at specific frequencies corresponding to the vibrational modes of its bonds.

Key characteristic absorptions include:

C=O Stretch: A strong absorption band in the region of 1700-1750 cm⁻¹, characteristic of the ester carbonyl group. pressbooks.publibretexts.org

C-N Stretch: Absorptions in the 1000-1350 cm⁻¹ range are indicative of the C-N bonds within the piperazine and pyridine (B92270) rings.

C-O Stretch: The C-O stretch of the ester group typically appears in the 1000-1300 cm⁻¹ region. libretexts.org

Aromatic C=C and C=N Stretches: These vibrations in the pyridine ring give rise to absorptions in the 1400-1600 cm⁻¹ range. vscht.cz

C-H Stretches: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the piperazine and methyl groups are observed just below 3000 cm⁻¹. libretexts.orgvscht.cz

N-H Stretch: If the piperazine nitrogen is unsubstituted, a characteristic N-H stretching vibration would be observed in the 3300-3500 cm⁻¹ region. pressbooks.pub

Table 3: Characteristic FT-IR Absorption Frequencies for this compound

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| Ester C=O Stretch | 1700-1750 | Strong |

| Aromatic C=C/C=N Stretch | 1400-1600 | Medium to Strong |

| C-O Stretch (Ester) | 1000-1300 | Strong |

| C-N Stretch | 1000-1350 | Medium |

| Aromatic C-H Stretch | > 3000 | Medium to Weak |

| Aliphatic C-H Stretch | < 3000 | Medium to Strong |

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy provides insights into the electronic transitions within the molecule. The absorption of UV or visible light by this compound corresponds to the excitation of electrons from lower energy molecular orbitals to higher energy ones.

The spectrum is expected to show absorption bands characteristic of the picolinate and piperazine chromophores. The pyridine ring of the picolinate moiety will exhibit π → π* transitions, typically at shorter wavelengths. The presence of the piperazine substituent can influence the position and intensity of these absorptions. The absorption maxima for similar complexes have been observed around 290-294 nm. researchgate.net

Chromatographic Methods for Purity Assessment and Separation Science

Chromatographic techniques are essential for separating this compound from impurities and for quantifying its concentration.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of this compound and for its quantitative analysis. A common approach is reversed-phase HPLC, where a nonpolar stationary phase (like C18) is used with a polar mobile phase.

In a typical analysis, the compound is dissolved in a suitable solvent and injected into the HPLC system. The retention time, the time it takes for the compound to travel through the column, is a characteristic property under specific conditions (e.g., mobile phase composition, flow rate, and column temperature). rsc.org The purity of the sample is determined by the area of the main peak relative to the total area of all peaks in the chromatogram. For quantitative analysis, a calibration curve is constructed using standards of known concentration to relate peak area to the concentration of the analyte. ptfarm.pl

Table 4: Typical HPLC Parameters for the Analysis of Piperazine Derivatives

| Parameter | Typical Value/Condition |

| Column | C18 reversed-phase |

| Mobile Phase | A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol) |

| Detection | UV detection at a specific wavelength (e.g., 210, 220, or 254 nm) rsc.org |

| Flow Rate | 0.5 - 1.5 mL/min |

| Temperature | Ambient or controlled (e.g., 45 °C) rsc.org |

Advanced Analytical Characterization of this compound

The comprehensive characterization of a chemical compound is fundamental to understanding its properties and potential applications. For this compound, a multifaceted approach utilizing advanced analytical techniques is essential to elucidate its structure, purity, and material characteristics. The following sections detail specific methods used for this purpose.

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. However, direct analysis of certain molecules by GC can be challenging due to high polarity, which can lead to poor chromatographic performance, such as peak tailing and low sensitivity. Compounds containing functional groups like the piperazine moiety, with its two reactive imino groups (-NH-), often exhibit such behavior. google.com

To overcome these limitations, a common strategy is chemical derivatization, which converts the polar functional groups into less polar, more volatile ones. This pre-column derivatization enhances thermal stability and improves chromatographic peak shape, making the compound amenable to GC analysis, often coupled with mass spectrometry (GC-MS) for definitive identification. google.comscholars.direct

Several derivatization methods are applicable to piperazine-containing compounds:

Acetylation: Reaction with acetic anhydride (B1165640) in the presence of a base like triethylamine (B128534) converts the polar N-H groups into nonpolar N-acetyl groups. google.com This method has been successfully used to analyze piperazine residues in various matrices. google.com

Perfluoroacylation: Reagents such as trifluoroacetic anhydride (TFAA) or heptafluorobutyric anhydride (HFBA) are highly effective for derivatizing primary and secondary amines. scholars.directoup.com The resulting perfluoroacyl derivatives are exceptionally volatile and produce a strong response in electron-capture or mass spectrometric detectors. scholars.direct This approach has been validated for the simultaneous quantification of various piperazine-based designer drugs. scholars.direct

While direct GC analysis of a related compound, 1-benzyl-4-(2'-pyridinecarbonyl)piperazine, has been reported using a specialized nitrogen-phosphorus detector, this molecule lacks the free N-H group present in this compound, making it inherently less polar. nih.gov For the title compound, derivatization remains the most effective and recommended approach for achieving reliable and sensitive GC analysis.

Table 1: Derivatization Strategies for GC Analysis of Piperazine Compounds

| Derivatization Reagent | Functional Group Targeted | Resulting Derivative | Key Advantage | Reference |

|---|---|---|---|---|

| Acetic Anhydride | Imino (-NH-) | N-Acetyl | Improves peak shape and reduces tailing. | google.com |

| Trifluoroacetic Anhydride (TFAA) | Imino (-NH-) | N-Trifluoroacetyl | Increases volatility for GC-MS analysis. | scholars.direct |

| Heptafluorobutyric Anhydride (HFBA) | Imino (-NH-) | N-Heptafluorobutyryl | Creates highly volatile derivatives suitable for sensitive detection. | oup.com |

X-ray crystallography is the definitive analytical method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of molecular structure, conformation, and the nature of intermolecular interactions that dictate the crystal packing. nih.gov Such information is critical for understanding the physicochemical properties of a compound.

While a crystal structure for this compound itself is not found in the surveyed literature, extensive crystallographic studies on structurally related compounds provide significant insight into the expected solid-state features. Analysis of various piperazine and picolinate derivatives consistently reveals key structural motifs. nih.govunimi.itresearchgate.net For instance, single-crystal X-ray diffraction studies on piperazine-containing molecules, such as 7-chloro-4-(4-methyl-1-piperazinyl)quinoline monohydrate and N-(2-aminoethyl)piperazinium trinitrate, show that the six-membered piperazine ring invariably adopts a stable, low-energy chair conformation. unimi.itresearchgate.net

Table 2: Representative Crystallographic Data for a Structurally Related Compound

| Parameter | Value for 7-chloro-4-(4-methyl-1-piperazinyl)quinoline monohydrate unimi.it |

|---|---|

| Chemical Formula | C₁₄H₁₆ClN₃ · H₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.4321(3) |

| b (Å) | 11.0503(4) |

| c (Å) | 17.9108(6) |

| β (°) | 101.559(2) |

| Volume (ų) | 1441.02(9) |

| Z (molecules/unit cell) | 4 |

| Key Conformation Feature | Piperazinyl ring adopts a chair conformation. |

Microscopic techniques are indispensable for characterizing the morphology, or physical form, of a solid material. Scanning Electron Microscopy (SEM) is particularly valuable in materials science and pharmaceutical development for visualizing the surface topography, particle size, and shape of crystalline or amorphous powders at high resolution. nih.govacs.org

In the context of material applications, the morphological characteristics of this compound powder can significantly influence its bulk properties, such as flowability, compaction behavior, and dissolution rate. SEM analysis provides direct visual evidence of these attributes. For example, SEM is routinely used to:

Assess Particle Morphology: Determine whether particles are crystalline (exhibiting well-defined facets and angles) or amorphous (irregularly shaped).

Evaluate Particle Size and Distribution: Measure the size range of particles in a sample, which is crucial for process consistency and quality control.

Examine Surface Texture: Reveal details about the surface of the particles, such as smoothness, porosity, or the presence of smaller agglomerated particles.

Although no specific SEM studies on this compound were identified in the literature reviewed, the methodology is well-established. In a typical analysis, a sample of the powder would be mounted on a stub and coated with a thin layer of a conductive material, such as gold or platinum, to prevent charge buildup under the electron beam. acs.org The images obtained would reveal the material's habit and could be used to compare different batches, assess the impact of various crystallization or processing conditions, and characterize its suitability for incorporation into formulated products or composite materials. acs.org This type of analysis is a critical component of material characterization, linking the microscopic form to the macroscopic performance of the compound.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for achieving high-purity Methyl 5-(piperazin-1-yl)picolinate?

- Methodology :

- Step 1 : Utilize nucleophilic aromatic substitution to introduce the piperazine moiety at the 5-position of the picolinate ester. This is analogous to methods used for synthesizing 5-(4-arylpiperazin-1-yl)-N-quinolinyl-pentanamides .

- Step 2 : Optimize reaction conditions (e.g., solvent: DMF, temperature: 80–100°C, reaction time: 12–24 hours) to minimize side reactions.

- Step 3 : Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures to achieve >97% purity .

- Key Considerations : Monitor reaction progress using TLC or HPLC to detect intermediates and byproducts.

Q. How should researchers characterize the structural integrity of this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Assign peaks for the piperazine protons (δ 2.5–3.5 ppm for N–CH2 groups) and ester methyl group (δ 3.8–4.0 ppm) .

- Mass Spectrometry (MS) : Confirm molecular ion [M+H]+ at m/z 262.3 (calculated for C12H16N3O2).

- X-ray Crystallography : Resolve crystal structure to validate spatial arrangement of the piperazine and picolinate moieties, as demonstrated for analogous 5-(4-methylpiperazin-1-yl)-2-nitroaniline .

Advanced Research Questions

Q. How can computational methods guide the optimization of this compound derivatives for receptor selectivity?

- Methodology :

- Step 1 : Perform molecular docking (e.g., using AutoDock Vina) to evaluate binding affinity for target receptors (e.g., dopamine D3, 5-HT1A). Compare with known ligands like 5-(4-arylpiperazin-1-yl)-quinolinyl derivatives .

- Step 2 : Conduct molecular dynamics simulations to assess stability of ligand-receptor complexes. Focus on hydrogen bonding between the picolinate carbonyl and receptor residues (e.g., Asp110 in D3 receptors) .

- Step 3 : Synthesize derivatives with substituents (e.g., methoxy groups) to enhance π-π stacking or steric complementarity, as seen in serotonin receptor ligands .

Q. What experimental approaches are effective in analyzing degradation pathways of this compound under stress conditions?

- Methodology :

- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), alkaline (0.1M NaOH), oxidative (3% H2O2), and photolytic (ICH Q1B) conditions. Monitor degradation via LC-Q-TOF-MS to identify impurities (e.g., hydrolyzed picolinic acid derivatives) .

- Mechanistic Insights : Use MS/MS fragmentation patterns to propose pathways, such as ester hydrolysis or piperazine ring oxidation. Compare with degradation profiles of structurally related compounds like venetoclax derivatives .

Q. How can researchers evaluate the pharmacokinetic properties of this compound derivatives?

- Methodology :

- In Vitro Assays :

- Permeability : Use Caco-2 cell monolayers to assess intestinal absorption. Piperazine-containing compounds often show moderate permeability due to hydrogen-bonding capacity .

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS. Piperazine moieties may undergo CYP3A4-mediated oxidation .

- In Silico Predictions : Calculate logP (e.g., 1.8 for this compound) and topological polar surface area (TPSA ≈ 50 Ų) to predict blood-brain barrier penetration .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported pharmacological activities of piperazine-picolinate hybrids?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.